1-[2-(BENZENESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-YL]-4-METHYLPIPERAZINE
Description
This compound is a 1,3-thiazole derivative featuring dual sulfonyl substituents at positions 2 (benzenesulfonyl) and 4 (4-methylbenzenesulfonyl). The 5-position of the thiazole ring is linked to a 4-methylpiperazine group. The 4-methylpiperazine moiety may improve solubility and bioavailability due to its basic nitrogen atoms.
Properties
IUPAC Name |
2-(benzenesulfonyl)-4-(4-methylphenyl)sulfonyl-5-(4-methylpiperazin-1-yl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S3/c1-16-8-10-18(11-9-16)30(25,26)19-20(24-14-12-23(2)13-15-24)29-21(22-19)31(27,28)17-6-4-3-5-7-17/h3-11H,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJYNKRAXIKUIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(BENZENESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-YL]-4-METHYLPIPERAZINE typically involves multi-step organic reactions. The key steps include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of Benzenesulfonyl and Methylbenzenesulfonyl Groups: These groups are introduced via sulfonylation reactions using benzenesulfonyl chloride and 4-methylbenzenesulfonyl chloride.
Piperazine Substitution: The final step involves the substitution of the thiazole ring with a piperazine moiety, which can be achieved through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[2-(BENZENESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-YL]-4-METHYLPIPERAZINE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles.
Scientific Research Applications
1-[2-(BENZENESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-YL]-4-METHYLPIPERAZINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-[2-(BENZENESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-YL]-4-METHYLPIPERAZINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling comparisons of substituent effects, heterocycle variations, and pharmacological implications.
1-[(Cyclopentyl or 2-Pyrrolidinyl) Carbonylaminomethyl]-4-(1,3-Thiazol-5-Yl) Benzene ()
- Key Differences: Replaces sulfonyl groups with a carbonylaminomethyl linker and cyclopentyl/pyrrolidinyl substituents. Benzene core instead of a thiazole ring.
- The cyclopentyl/pyrrolidinyl groups introduce steric bulk, which could hinder receptor access compared to the target compound’s planar thiazole-sulfonyl system .
Ethyl 1-{[2-(4-tert-Butylphenoxy)-1,3-Thiazol-5-Yl]Methyl}Piperidine-4-Carboxylate ()
- Key Differences: Phenoxy substituent at thiazole position 2 vs. benzenesulfonyl. Piperidine-4-carboxylate ester vs. 4-methylpiperazine.
- The ester moiety in piperidine may confer prodrug properties, unlike the stable methylpiperazine in the target compound .
1-(Diphenylmethyl)-4-[(4-Methoxyphenyl)Sulfonyl]-Piperazine ()
- Key Differences :
- Diphenylmethyl group replaces the thiazole ring.
- 4-Methoxyphenylsulfonyl vs. 4-methylbenzenesulfonyl.
- Implications: The methoxy group’s electron-donating nature contrasts with the methyl group’s inductive effect, altering sulfonyl group reactivity.
2-(2-Chlorophenyl)-4-(4-Methylphenyl)Sulfonyl-5-(4-Methylpiperazin-1-Yl)-1,3-Oxazole ()
- Key Differences :
- Oxazole ring (oxygen atom) vs. thiazole (sulfur atom).
- 2-Chlorophenyl substituent vs. benzenesulfonyl.
- Implications :
1-[[2-(4-Methoxyphenyl)-1,3-Thiazol-4-Yl]Methyl]Piperazine Hydrochloride ()
- Key Differences :
- Single 4-methoxyphenyl group at thiazole position 2 vs. dual sulfonyl groups.
- Piperazine linked via methylene vs. direct attachment.
- Implications: The methoxy group’s electron-donating effect may diminish the thiazole’s electrophilicity, reducing reactivity in nucleophilic environments.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
